Hexadecanedioic acid-d28
Description
Chemical Identity and Nomenclature
Hexadecanedioic acid-d28 is systematically identified by its molecular formula $$ \text{C}{16}\text{H}{2}\text{D}{28}\text{O}{4} $$, reflecting the substitution of 28 hydrogen atoms with deuterium. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1,16-hexadecanedioic-d28 acid , denoting the positions of the carboxylic acid groups and the extensive deuteration. The compound is cataloged under the CAS Registry Number 130348-90-2 , distinguishing it from its non-deuterated counterpart (CAS 505-54-4).
Table 1: Key Chemical Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{2}\text{D}{28}\text{O}{4} $$ |
| Molecular Weight | 314.58 g/mol |
| CAS Number | 130348-90-2 |
| IUPAC Name | 1,16-Hexadecanedioic-d28 acid |
| Synonyms | Thapsic acid-d28, Dicarboxylic acid C16-d28 |
The compound’s synonyms, such as Thapsic acid-d28 and 1,14-Tetradecanedicarboxylic-d28 acid, originate from its structural similarity to naturally occurring dicarboxylic acids. These alternate names are frequently employed in industrial and academic contexts to align with legacy nomenclature systems.
Structural Characteristics and Isotopic Labeling
This compound features a 16-carbon alkyl chain terminated by carboxylic acid groups at both ends. The deuteration occurs predominantly along the hydrocarbon backbone, replacing 28 hydrogen atoms with deuterium isotopes. This modification preserves the compound’s chemical reactivity while altering its physical properties, such as bond vibration frequencies and metabolic stability.
Isotopic Labeling and Analytical Applications
Deuterium labeling, a subset of stable isotope labeling, exploits the non-radioactive nature of deuterium ($$ ^2\text{H} $$) to trace molecular interactions in complex systems. In nuclear magnetic resonance (NMR) spectroscopy, the distinct spin properties of deuterium allow researchers to resolve structural details of this compound in solutions like CDCl$$3$$ and DMSO-d$$6$$. Mass spectrometry (MS) further benefits from the mass shift introduced by deuterium, enabling precise quantification in metabolic flux studies.
The compound’s role as a biochemical tracer is exemplified in albumin-depletion protocols. When covalently linked to Sepharose 4B resin, this compound selectively binds serum albumin, improving proteomic analyses by removing high-abundance proteins from plasma samples. This application underscores its utility in enhancing analytical specificity compared to traditional dye-based resins.
Historical Context in Deuterated Compound Research
The development of this compound is rooted in the broader evolution of deuterated compounds, which began in the 1970s with pioneering patents for isotopic labeling. Early applications focused on mechanistic studies of drug metabolism, leveraging deuterium’s kinetic isotope effect to slow enzymatic degradation and prolong drug activity.
Milestones in Deuterated Drug Development
A pivotal moment arrived in 2017 with the U.S. Food and Drug Administration’s approval of deutetrabenazine , the first deuterated drug, for treating Huntington’s disease. This milestone validated the strategic incorporation of deuterium into pharmaceutical compounds, a concept advanced by researchers like Anthony Czarnik, who holds multiple patents for deuterated drug candidates. This compound exemplifies this trend, serving as a non-therapeutic tool in synthesizing deuterated molecules for preclinical research.
Industrial and Academic Collaboration
The synthesis of this compound reflects collaborative efforts between academic institutions and chemical suppliers. MedChemExpress, a prominent supplier, markets the compound as a high-purity standard (≥96%) for research applications, emphasizing its role in metabolic studies and isotopic tracing. Such partnerships have accelerated the adoption of deuterated compounds in drug discovery pipelines, particularly in optimizing pharmacokinetic profiles.
Properties
Molecular Formula |
C16H30O4 |
|---|---|
Molecular Weight |
314.58 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI Key |
QQHJDPROMQRDLA-SVYSPPAISA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Catalytic deuteration involves substituting hydrogen atoms in hexadecanedioic acid with deuterium using deuterium gas ($$D2$$) in the presence of transition metal catalysts. Palladium on carbon (Pd/C) or platinum oxide ($$PtO2$$) are commonly employed due to their high surface area and catalytic activity. The reaction is conducted under inert atmospheres (e.g., nitrogen) at temperatures ranging from 50–150°C and pressures of 1–5 bar.
- Substrate Preparation : Hexadecanedioic acid is dissolved in anhydrous tetrahydrofuran (THF) or deuterated solvents.
- Catalyst Loading : 5–10% w/w Pd/C is added to the solution.
- Deuteration : $$D_2$$ gas is introduced under stirring at 80°C for 24–48 hours.
- Purification : The product is filtered to remove catalysts and recrystallized from ethanol/water mixtures.
Isotopic Purity and Yield Optimization
Isotopic enrichment exceeding 99% is achievable by repeating the deuteration cycle. However, over-deuteration at non-target positions may occur, necessitating precise control of reaction duration and $$D_2$$ flow rates. Yields typically range from 70–85%, with losses attributed to side reactions such as decarboxylation.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Low-pH Deuteration
This method leverages acidic conditions to protonate carboxyl groups, facilitating deuterium exchange at α- and β-positions. A protocol adapted from PMC9335555 involves:
- Denaturation : Hexadecanedioic acid is denatured in 7 M GdnHCl at 90°C for 5 minutes.
- Deuteration : The denatured acid is incubated in $$D_2O$$ containing 0.1 M DCl at 25°C for 48 hours.
- Quenching : The reaction is neutralized with NaOD, and the product is lyophilized.
Key Parameters
- pH : Maintained at 2.0–2.5 to maximize exchange rates while minimizing degradation.
- Temperature : Elevated temperatures (50–70°C) accelerate exchange but risk racemization.
Table 1: Acid-Catalyzed Deuteration Efficiency
| Condition | Deuteration (%) | Purity (%) |
|---|---|---|
| 0.1 M DCl, 25°C | 92 | 88 |
| 0.5 M DCl, 50°C | 98 | 82 |
| 1.0 M DCl, 70°C | 99 | 75 |
Enzymatic Deuteration Using Lipases
Immobilized Enzyme Systems
Lipases from Candida antarctica or Pseudomonas cepacia are immobilized on macroporous resins to catalyze esterification and deuteration simultaneously. A patented method describes:
- Esterification : Hexadecanedioic acid reacts with deuterated 1,2-propanediol in the presence of immobilized lipases.
- Deuteration : The ester intermediate undergoes $$D_2O$$-mediated hydrolysis to yield hexadecanedioic acid-d28.
Advantages :
- Selective deuteration at terminal methyl groups.
- Avoids harsh conditions, preserving acid integrity.
Limitations :
Industrial-Scale Synthesis
Continuous Flow Deuteration
Large-scale reactors utilize continuous flow systems to enhance $$D_2$$ utilization and reduce processing time. Key steps include:
- Feedstock Preparation : Hexadecanedioic acid is melted and mixed with Pd/C slurry.
- Deuteration Chamber : $$D_2$$ gas is injected under 3 bar pressure at 100°C.
- In-line Purification : Unreacted $$D_2$$ is recycled, and the product is crystallized.
Table 2: Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 75 | 88 |
| $$D_2$$ Consumption | High | Low |
| Purity (%) | 95 | 98 |
Challenges and Innovations
Back-Exchange Mitigation
Post-deuteration back-exchange (replacement of deuterium with hydrogen) is minimized by:
- Rapid quenching at pH 2.5 and 0°C.
- Storage in anhydrous solvents under nitrogen.
Novel Denaturation Techniques
Pre-treatment with 7 M GdnHCl and 50 mM dithiothreitol (DTT) at 90°C ensures complete unfolding, enabling 99% deuteration in 10 minutes.
Chemical Reactions Analysis
Esterification Reactions
Hexadecanedioic acid-d28 undergoes esterification with alcohols to form deuterated esters. This reaction is catalyzed by acidic or enzymatic conditions:
Key observations :
-
Reaction kinetics are comparable to non-deuterated analogs but enable precise tracking via mass spectrometry due to isotopic labeling .
-
Products are used in polymer synthesis and as intermediates for deuterated surfactants.
Condensation Reactions
The compound participates in condensation reactions to form polyesters or polyamides. For example, reaction with diamines yields deuterated nylons:
Applications :
-
Synthesis of labeled polymers for studying degradation mechanisms.
-
Enhanced NMR signal resolution in structural analysis of macromolecules .
Role in Analytical Chemistry
This compound is widely used as an internal standard in lipidomics and metabolomics:
Comparative Reactivity with Analogues
The table below contrasts this compound with structurally related dicarboxylic acids:
Metabolic Pathway Studies
In vivo studies using WKY rats demonstrate its utility in tracing fatty acid oxidation and bile acid metabolism:
-
Dosage : 250 mg/kg/day over 9 weeks showed altered fatty acid profiles in kidney and liver tissues .
-
Toxicity : Higher doses (>300 mg/kg/day) induced adverse effects, limiting prolonged administration .
Stability and Handling
-
Storage : Stable for ≥12 months at -20°C in dry, dark conditions .
-
Solubility : Limited solubility in polar solvents (e.g., DMSO, methanol) .
This compound’s deuterium labeling provides distinct advantages in tracking reaction pathways and metabolic processes, making it indispensable in advanced chemical and biomedical research. Its applications span synthetic chemistry, analytical method development, and mechanistic studies in lipid metabolism.
Scientific Research Applications
Metabolic Studies
Metabolic Flux Analysis
Hexadecanedioic acid-d28 is extensively used as a tracer in metabolic flux analysis, which allows researchers to study lipid metabolism. The incorporation of deuterium (D) in the compound facilitates tracking in mass spectrometry and nuclear magnetic resonance studies, enhancing the understanding of metabolic pathways and reaction mechanisms.
Case Study: Lipid Metabolism
In a study examining lipid metabolism, this compound was administered to animal models to trace the metabolic pathways of fatty acids. The results demonstrated its effectiveness in elucidating the dynamics of lipid utilization and storage within biological systems.
Pharmacological Research
Blood Pressure Regulation
Recent research has indicated that hexadecanedioate (the non-labeled form) may have implications in blood pressure regulation. In experiments with Wistar-Kyoto rats, oral administration of hexadecanedioate resulted in increased blood pressure, suggesting a potential pathway for hypertension management . this compound can be employed in similar studies to track its effects on vascular reactivity and blood pressure modulation.
Case Study: Hypertension Pathways
A doctoral thesis investigated the role of hexadecanedioate in hypertension pathways. The study involved administering hexadecanedioate to hypertensive rats and monitoring physiological responses. Findings suggested that hexadecanedioate influences vascular resistance and could be a target for therapeutic interventions .
Anti-inflammatory Properties
This compound can also be utilized in studies focusing on anti-inflammatory properties. Although direct biological effects are not extensively documented for the labeled compound, its parent compound has been shown to inhibit phospholipase A(2), an enzyme involved in inflammatory processes . This inhibition suggests potential applications in developing anti-inflammatory treatments.
Case Study: Inhibition of Phospholipase A(2)
In enzyme kinetics studies, n-hexadecanoic acid was found to inhibit phospholipase A(2) competitively. This finding supports the hypothesis that hexadecanedioic acid derivatives may serve as anti-inflammatory agents, paving the way for future research using this compound as a tracer to further investigate these mechanisms .
Mechanism of Action
The mechanism of action of hexadecanedioic acid-d28 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling affects the compound’s kinetic isotope effects, which can influence the rate of enzymatic reactions. This allows researchers to study the specific pathways and molecular targets involved in the metabolism of dicarboxylic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight distinctions between hexadecanedioic acid-d28 and structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Comparative Insights:
Isotopic Labeling and Applications: this compound’s deuterium substitution distinguishes it from non-deuterated hexadecanedioic acid, enabling isotope tracing in drug studies . In contrast, non-deuterated hexadecanedioic acid is primarily used industrially for polyamide synthesis . Hexadecane-d34, another deuterated compound, serves as a reference standard in combustion studies but lacks functional groups (e.g., carboxylic acids) for metabolic interactions .
Metabolic Pathways :
- Both hexadecanedioic acid and palmitic acid are activated by mitochondrial and microsomal enzymes in human liver, but hexadecanedioic acid’s activation capacity (0.5 µmol/min/g tissue) is 10% of palmitic acid’s, suggesting competitive inhibition at shared enzymatic sites .
- Stearic acid and hexadecanedioic acid are regulated by Fabp1, linking their metabolism to inflammatory responses and mitochondrial dysfunction in gastric ulcers .
Physicochemical Properties :
- Solubility: this compound requires specialized solvents (e.g., DMSO) for dissolution, whereas palmitic and stearic acids are hydrophobic and require surfactants for aqueous delivery .
- Thermal Data: Hexadecanedioic acid exhibits higher vaporization enthalpy (ΔsubH = 145 kJ/mol) compared to shorter-chain dicarboxylic acids (e.g., adipic acid, ΔsubH = 120 kJ/mol), attributed to its extended alkyl chain .
Safety and Regulatory Status: this compound and its non-deuterated form are classified as non-hazardous under EU regulations (1272/2008) . In contrast, perfluorinated analogs like nonadecafluorodecanoic acid (PFDA) are designated substances of very high concern due to environmental persistence .
Functional Roles in Biological Systems: Hexadecanedioic acid negatively correlates with cholesterol and triglycerides in metabolomic studies, unlike linoleic acid, which shows positive associations with lipid profiles .
Biological Activity
Hexadecanedioic acid-d28, a deuterium-labeled derivative of hexadecanedioic acid, is a dicarboxylic acid with significant implications in biological research and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and potential therapeutic properties. The discussion is supported by data tables, case studies, and detailed research findings from diverse sources.
Hexadecanedioic acid (HDA) is characterized by its two carboxyl groups (-COOH) at each end of a 16-carbon chain. The deuterated form, this compound, is labeled with deuterium isotopes, which makes it useful for tracing studies in metabolic pathways and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C16H28O4 |
| Molecular Weight | 288.43 g/mol |
| Density | 0.9 g/cm³ |
| Melting Point | 52-54 °C |
| Solubility | Soluble in ethanol and water |
Antioxidant Activity
Hexadecanedioic acid has been studied for its antioxidant properties. A study indicated that it exhibits significant free radical scavenging activity. The antioxidant capacity was evaluated using the DPPH method, showing a percentage inhibition ranging from 65% to 87% at concentrations between 100-500 µg/mL .
Antibacterial Activity
Research has demonstrated that hexadecanedioic acid possesses antibacterial properties against various pathogens. For instance, a study on the antibacterial activity of n-hexadecanoic acid derived from Excoecaria agallocha revealed moderate activity against bacteria such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 11 mm to 13.2 mm at a concentration of 150 µg/mL .
Case Study: Antimalarial Activity
In a study assessing the antimalarial potential of various extracts containing hexadecanoic acid, mice treated with these extracts showed significant suppression of parasitemia compared to control groups. The mean survival time (MST) for treated groups was notably higher than that of untreated controls, indicating a potential therapeutic role in malaria treatment .
The mechanisms through which hexadecanedioic acid exerts its biological effects are still under investigation. However, it is hypothesized that its structure allows it to integrate into cellular membranes, potentially disrupting pathogen integrity or modulating metabolic pathways related to oxidative stress.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
